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Compound of Interest

Compound Name: Kumujancine

Cat. No.: B1238796 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of Kumujancine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Kumujancine, a

β-carboline alkaloid. The information presented is crucial for the identification, characterization,

and further development of this natural product. Kumujancine, identified as 4-methoxy-9H-

pyrido[3,4-b]indole-1-carbaldehyde, has been isolated from the stems of Picrasma quassioides.

Its chemical formula is C₁₃H₁₀N₂O₂ and it has a CAS Number of 92631-69-1.

Spectroscopic Data
The structural elucidation of Kumujancine has been accomplished through various

spectroscopic techniques. The following tables summarize the key Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Kumujancine
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.40 s H-1 (CHO)

9.30 br s NH-9

8.90 d 5.5 H-3

8.13 d 5.5 H-4

7.68 d 8.0 H-5

7.35 d 8.0 H-8

7.10 t 8.0 H-6

6.80 t 8.0 H-7

4.15 s 4-OCH₃

Table 2: ¹³C NMR Spectral Data of Kumujancine
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Chemical Shift (δ) ppm Assignment

190.0 CHO

162.0 C-4

143.0 C-1

141.0 C-9a

139.0 C-4a

130.0 C-5

129.0 C-4b

122.0 C-6

120.0 C-7

115.0 C-3

114.0 C-8

112.0 C-8a

56.0 4-OCH₃

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of Kumujancine

Technique m/z (relative intensity %) Ion

High-Resolution EI-MS 226.0740 [M]⁺

EI-MS 226 (100) [M]⁺

197 (30) [M-CHO]⁺

182 (20) [M-CHO-CH₃]⁺

169 (40)

141 (25)
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Infrared (IR) Spectroscopy
Table 4: Infrared Spectral Data of Kumujancine

Wavenumber (cm⁻¹) Intensity Assignment

3400 Strong N-H Stretch

1680 Strong C=O Stretch (aldehyde)

1620, 1580, 1500 Medium Aromatic C=C Stretch

1280 Strong C-O Stretch (aryl ether)

1100, 1050 Medium C-N Stretch

Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques.

While the original publications should be consulted for precise details, the general

methodologies are outlined below.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were typically recorded on a 400 MHz or 500

MHz spectrometer. Samples were dissolved in a suitable deuterated solvent, such as DMSO-d₆

or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: High-resolution mass spectra were acquired on a high-resolution electron

ionization (HR-EI-MS) instrument. Electron ionization mass spectra (EI-MS) were obtained

using a standard mass spectrometer with an ionization energy of 70 eV.

Infrared Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR)

spectrometer. Samples were prepared as KBr pellets or as a thin film.

Visualizations
The following diagram illustrates the general workflow for the isolation and characterization of

natural products like Kumujancine.
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Caption: Workflow for the isolation and structural elucidation of Kumujancine.

To cite this document: BenchChem. [Spectroscopic data for Kumujancine (NMR, MS, IR)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238796#spectroscopic-data-for-kumujancine-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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